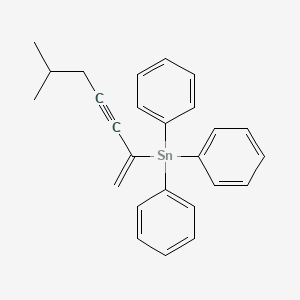
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: is an organotin compound with the molecular formula C26H26Sn . This compound is characterized by the presence of a tin atom bonded to a triphenyl group and a 5-methyl-1-methylene-2-hexynyl group. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- typically involves the reaction of triphenyltin chloride with an appropriate alkyne derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the alkyne and subsequent nucleophilic attack on the tin center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state organotin species.
Substitution: The triphenyl group or the alkyne moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Wissenschaftliche Forschungsanwendungen
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various organic transformations, including cross-coupling reactions.
Materials Science: It is employed in the development of advanced materials, such as organotin-based polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or a precursor to bioactive compounds.
Wirkmechanismus
The mechanism by which Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The tin atom can coordinate with various ligands, influencing the reactivity and stability of the compound. The alkyne moiety can participate in cycloaddition reactions, while the triphenyl group provides steric and electronic effects that modulate the compound’s behavior.
Vergleich Mit ähnlichen Verbindungen
Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl-: can be compared with other organotin compounds, such as:
Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: This compound has a similar alkyne moiety but different alkyl groups attached to the tin atom.
Triphenyltin chloride: A precursor to various organotin compounds, including the target compound.
Tetraphenyltin: Another organotin compound with four phenyl groups attached to the tin atom.
The uniqueness of Stannane, (5-methyl-1-methylene-2-hexynyl)triphenyl- lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to other organotin compounds.
Eigenschaften
CAS-Nummer |
650605-89-3 |
|---|---|
Molekularformel |
C26H26Sn |
Molekulargewicht |
457.2 g/mol |
IUPAC-Name |
6-methylhept-1-en-3-yn-2-yl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-4-5-6-7-8(2)3;3*1-2-4-6-5-3-1;/h8H,1,7H2,2-3H3;3*1-5H; |
InChI-Schlüssel |
DDDUOZWGJUIECU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC#CC(=C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















